1,2-Diarachidoyl-sn-glycero-3-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Membrane Mimicry and Drug Delivery:

- Membrane Mimicry: 1,2-Diarachidoyl-PC possesses a structure similar to natural phospholipids found in cell membranes. This allows researchers to use it to create artificial membranes for studying various cellular processes, such as membrane protein function and drug-membrane interactions [].

- Drug Delivery: Due to its biocompatibility and ability to form vesicles, 1,2-Diarachidoyl-PC is used as a carrier for drug delivery research. These vesicles, called liposomes, can encapsulate drugs and deliver them to specific cells or tissues [].

Lung Surfactant Studies:

- 1,2-Diarachidoyl-PC is a major component of natural lung surfactant, a substance essential for maintaining lung function by preventing alveolar collapse during breathing. Researchers use 1,2-Diarachidoyl-PC to study the structure and function of lung surfactant and develop synthetic alternatives for treating lung diseases [].

Protein-Lipid Interactions:

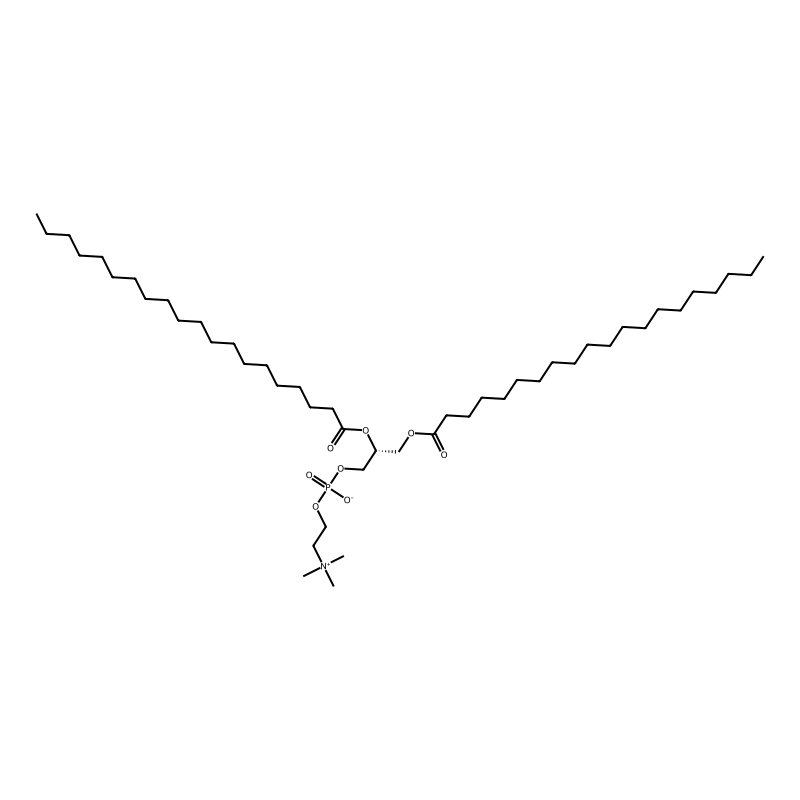

1,2-Diarachidoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by its unique structure, which includes two arachidic acid chains (each containing 20 carbon atoms) attached to a glycerol backbone at the sn-1 and sn-2 positions. This compound has the molecular formula C48H96NO8P and a molecular weight of approximately 785.15 g/mol . It is part of the phosphatidylcholine family, which are essential components of biological membranes, contributing to membrane fluidity and integrity.

DAPC's primary function is in the formation of biological membranes []. The polar head group interacts with the watery environment inside and outside cells, while the nonpolar tail regions cluster together to form a barrier []. This phospholipid bilayer structure is fundamental to various cellular processes, including compartmentalization, transport of molecules, and cell signaling [].

This phospholipid exhibits significant biological activity due to its role in cellular membranes. It is involved in various cellular processes, including cell signaling, membrane fusion, and lipid metabolism. Studies suggest that 1,2-diarachidoyl-sn-glycero-3-phosphocholine may influence the behavior of membrane proteins and receptors, potentially affecting cellular responses to external stimuli . Furthermore, it has been investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form lipid bilayers.

The synthesis of 1,2-diarachidoyl-sn-glycero-3-phosphocholine can be achieved through several methods:

- Chemical Synthesis: This involves the stepwise assembly of the glycerol backbone with arachidic acid through esterification reactions. Protecting groups may be used to selectively modify specific hydroxyl groups during synthesis.

- Enzymatic Synthesis: Phospholipase enzymes can be utilized to catalyze the formation of this phospholipid from simpler precursors. This method often provides higher specificity and yields compared to chemical synthesis.

- Extraction from Natural Sources: While less common for specific compounds like 1,2-diarachidoyl-sn-glycero-3-phosphocholine, it can also be extracted from natural lipid sources where it is present in minor quantities .

1,2-Diarachidoyl-sn-glycero-3-phosphocholine has several applications:

- Drug Delivery Systems: It is used in formulating liposomes for targeted drug delivery due to its ability to encapsulate hydrophilic drugs within lipid bilayers.

- Vaccine Development: Its role as a component in lipid nanoparticles has been crucial in mRNA vaccine formulations, enhancing stability and efficacy .

- Biological Research: It serves as a model compound in studies investigating membrane dynamics and protein interactions within lipid bilayers.

Interaction studies involving 1,2-diarachidoyl-sn-glycero-3-phosphocholine focus on its interactions with proteins and other lipids. Research indicates that this phospholipid can influence the conformational states of membrane proteins and modulate receptor activity. For instance, studies have shown that it can enhance the activity of certain G-protein coupled receptors by altering membrane fluidity and organization . Additionally, its interactions with cholesterol and other phospholipids are critical in maintaining membrane integrity and functionality.

Several compounds share structural similarities with 1,2-diarachidoyl-sn-glycero-3-phosphocholine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Contains palmitic acid (16 carbons) | Commonly used in liposome formulations |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | Contains stearic acid (18 carbons) | Widely studied for membrane mimetic applications |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | Contains oleic acid (18 carbons with a double bond) | Known for fluidity at physiological temperatures |

The uniqueness of 1,2-diarachidoyl-sn-glycero-3-phosphocholine lies in its long-chain saturated fatty acids which confer distinct physical properties such as higher melting points compared to other phosphatidylcholines with shorter or unsaturated fatty acids. This characteristic influences its behavior in biological membranes and applications in drug delivery systems .